5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

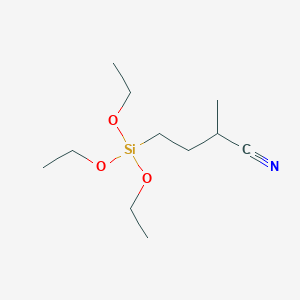

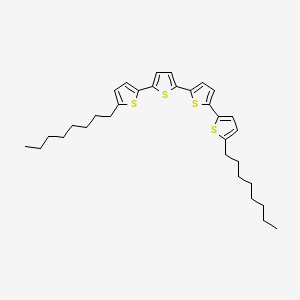

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C32H42S4 . It is a solid substance at 20°C and appears as a light yellow to brown powder or crystal .

Synthesis Analysis

The specific synthesis process for 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is not mentioned in the search results. .Molecular Structure Analysis

The molecular structure of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is represented by the formula C32H42S4 . The IUPAC name for this compound is 2-(3-octylthiophen-2-yl)-5-[5-(3-octylthiophen-2-yl)thiophen-2-yl]thiophene .Physical And Chemical Properties Analysis

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has a molecular weight of 554.93 . It has a melting point range of 174.0 to 178.0 °C . The compound has a maximum absorption wavelength of 400 nm in chloroform (CHCl3) and a HOMO (Highest Occupied Molecular Orbital) level of -5.1 eV .Scientific Research Applications

High Electron Mobility in Field-Effect Transistors

Research has shown that derivatives of quaterthiophenes, such as those functionalized with carbonyl groups, exhibit high electron mobility when used in field-effect transistors (FETs). These materials demonstrate high Ion:Ioff current ratios and significant electron mobilities, making them promising for organic electronic applications (Letizia et al., 2005).

Organic Thin-Film Transistors with Ambipolar Transport

Another study highlights the use of carbonyl-functionalized quaterthiophenes in organic thin-film transistors. These materials not only exhibit high electron mobilities but also show excellent ambipolar transport, which is essential for organic complementary circuits (Yoon et al., 2005).

Vibrational and Optical Properties

The vibrational Raman and electronic absorption/emission properties of carbonyl-functionalized quaterthiophenes have been thoroughly investigated. Such studies are crucial in understanding the molecular, vibrational, and optical behaviors of these materials, which are key to their application in electronic devices (Aragó et al., 2012).

Molecular Architecture and Crystal Structure Tuning

Research into fluorocarbon-modified organic semiconductors has focused on the systematic synthesis and characterization of quaterthiophene oligomers. This research provides insights into molecular structures, optical absorption, emission parameters, and electrochemical redox processes, which are vital for developing advanced semiconductor materials (Yoon et al., 2006).

Organic Solar Cell Applications

Quaterthiophene derivatives have also been synthesized for use in organic solar cells. Studies in this area focus on polymer synthesis and the evaluation of their photovoltaic properties, highlighting their potential in renewable energy technologies (Keller et al., 2019).

Mechanism of Action

Target of Action

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is primarily used in the field of organic electronics, specifically in the fabrication of organic field-effect transistors (OFETs) . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the conduction of charge.

Mode of Action

The compound interacts with its targets by facilitating charge transport. It has a high hole mobility, which is a measure of how quickly an electron can move through a material when an electric field is applied . This makes it an effective p-type organic semiconductor.

Result of Action

The result of the action of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the effective conduction of charge within an OFET. This leads to the successful operation of the transistor, enabling the control of electrical power within an electronic device .

Action Environment

The action, efficacy, and stability of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are influenced by environmental factors such as temperature, humidity, and the presence of oxygen. For instance, its melting point is between 174.0 to 178.0 °C , indicating that it can operate effectively at high temperatures.

properties

IUPAC Name |

2-octyl-5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42S4/c1-3-5-7-9-11-13-15-25-17-19-27(33-25)29-21-23-31(35-29)32-24-22-30(36-32)28-20-18-26(34-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXLXUSOBDWJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)